molecular formula C7H17O3PS B15488280 Methyl propyl phosphorothioate CAS No. 5301-73-5

Methyl propyl phosphorothioate

Cat. No.: B15488280
CAS No.: 5301-73-5
M. Wt: 212.25 g/mol
InChI Key: BFXLJRPVZGKETB-UHFFFAOYSA-N
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Description

Methyl propyl phosphorothioate is a phosphorothioate ester compound of significant interest in advanced chemical and biological research. This organophosphorus compound is characterized by a sulfur atom replacing one of the non-bridging oxygen atoms in the phosphate group, a modification that profoundly influences its chemical and biochemical properties. Phosphorothioate chemistry is a cornerstone in the development of antisense oligonucleotide (ASO) therapeutics . The phosphorothioate (PS) backbone modification is vital for improving the drug-like properties of therapeutic ASOs, as it confers increased resistance to nucleases, thereby extending their biological half-life . Furthermore, the PS modification enhances protein binding, which is critical for the tissue distribution and cellular uptake of these therapeutic agents . Beyond pharmaceuticals, phosphorothioate esters are extensively studied in agrochemical research. Numerous insecticides, such as chlorpyrifos, function as organophosphorothioates . These compounds often act as acetylcholinesterase inhibitors, and studying their structure-activity relationships, including variations in alkyl ester groups like methyl and propyl, is essential for understanding their efficacy and metabolism . Researchers value this compound as a model compound for probing synthetic methodologies, reaction mechanisms, and the structure-property relationships of phosphorothioates. Its applications span materials science, chemical biology, and the development of novel active compounds. This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

5301-73-5

Molecular Formula

C7H17O3PS

Molecular Weight

212.25 g/mol

IUPAC Name

1-[methylsulfanyl(propoxy)phosphoryl]oxypropane

InChI

InChI=1S/C7H17O3PS/c1-4-6-9-11(8,12-3)10-7-5-2/h4-7H2,1-3H3

InChI Key

BFXLJRPVZGKETB-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(OCCC)SC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Phosphorothioates and phosphonothioates differ in their phosphorus bonding: phosphorothioates (P=S) have a sulfur atom replacing one oxygen in the phosphate group, whereas phosphonothioates (P–S) feature a direct phosphorus-sulfur bond. The table below highlights structural analogs of MPPT:

Compound Molecular Formula CAS RN Key Properties Applications
O-Ethyl-S-propyl phosphorothioate C₅H₁₃O₂PS Not provided Metabolite of ethoprophos; degrades to ethyl phosphate and sulfides Pesticide residue in soil/plants
Potassium ethyl methylphosphonothionate C₃H₈O₂PS·K 50375-90-1 Ionic phosphonothioate; stable in polar solvents Chemical synthesis
Isohexyl methylphosphonofluoridate C₇H₁₆FO₂P 959010-20-9 Fluoridated derivative; high volatility Neurotoxic agent research
Ethoprophos C₈H₁₉O₂PS₂ 13194-48-4 Parent compound of O-ethyl-S-propyl phosphorothioate; soil persistence >28 days Nematicide/insecticide
Methyl propyl phosphonate C₄H₁₁O₃P Not provided Phosphonate analog; lacks sulfur but shares alkyl chain properties Solvent/stabilizer

Chemical and Functional Differences

  • Reactivity : Phosphorothioates like MPPT are more hydrolytically stable than phosphates due to sulfur substitution, which reduces susceptibility to enzymatic cleavage. For example, ethoprophos metabolites (e.g., O-ethyl-S-propyl phosphorothioate) persist in soil for weeks, with degradation products including sulfoxides and sulfones .
  • Polarity : While direct data on MPPT’s polarity is absent, aliphatic chain length significantly impacts polarity in related compounds. Propyl-substituted derivatives (e.g., propyl guaiacol) exhibit higher polarity than methyl or ethyl analogs, influencing their solubility and partitioning in solvent systems .
  • Spectral Identification : Infrared (IR) spectroscopy reveals distinct absorption bands for alkylthio groups. Methylthio (~720 cm⁻¹) and propylthio (~650 cm⁻¹) groups in phosphorothioates can be differentiated spectroscopically, aiding structural confirmation .

Research Findings and Trends

  • Degradation Pathways : In soil, ethoprophos breaks down into O-ethyl-S-propyl phosphorothioate, which subsequently oxidizes to sulfoxides/sulfones. Only 10% of the parent compound remains after 28 days .
  • Synthetic Modifications: Phosphorothioates with branched alkyl chains (e.g., isopropyl-d7 methyl-d3-phosphonofluoridate) exhibit enhanced volatility and toxicity, highlighting the role of substituent geometry .
  • Toxicity Profile : Off-target effects of phosphorothioates, such as immune activation, are mitigated by structural tuning (e.g., 2’-O-methyl groups) .

Q & A

Basic: What analytical methods are recommended for identifying and quantifying methyl propyl phosphorothioate in biological samples?

Answer: Gas chromatography (GC) coupled with mass spectrometry (MS) or flame photometric detection (FPD) is commonly used due to its sensitivity for sulfur-containing compounds. For biological matrices (e.g., urine, plant extracts), liquid-liquid extraction with chloroform or dichloromethane is effective, followed by derivatization to enhance volatility for GC analysis . In rat urine studies, solvent partitioning and column chromatography enabled isolation of this compound and its oxidized metabolites (e.g., sulfoxides, sulfones) with recoveries >90% . For quantification, calibration curves using deuterated internal standards are critical to account for matrix effects.

Advanced: How can conflicting metabolite profiles of this compound in different experimental models (e.g., rats vs. plants) be reconciled?

Answer: Discrepancies often arise from species-specific metabolic pathways. In rats, S-methylation by liver enzymes converts the propylthiolate ion to methyl propyl sulfide, sulfoxide, and sulfone . In contrast, maize plants predominantly metabolize the compound via oxidative pathways, yielding ethyl phosphate and O-ethyl S-propyl phosphorothioate . To resolve contradictions:

  • Experimental Design: Use isotopically labeled compounds (e.g., ¹⁴C-ethyl or ¹⁴C-propyl tags) to track transformation pathways.
  • Data Analysis: Compare extraction efficiencies across matrices (e.g., soil vs. plant tissues) and employ hybrid detection methods (e.g., LC-MS/MS for polar metabolites and GC-MS for volatile derivatives) .
  • Statistical Validation: Apply multivariate analysis to distinguish artifact peaks from true metabolites in complex chromatograms .

Basic: What are the best practices for synthesizing this compound with high purity?

Answer: The compound is typically synthesized via nucleophilic substitution using methyl propyl disulfide and phosphorus oxychloride under anhydrous conditions. Key steps include:

  • Reagent Preparation: Use freshly distilled propyl mercaptan to avoid oxidation byproducts.
  • Reaction Control: Maintain temperatures below 0°C to minimize side reactions (e.g., S-alkylation).
  • Purification: Column chromatography with silica gel and a hexane/ethyl acetate gradient (95:5 to 70:30) yields >98% purity. Confirm identity via ³¹P NMR (δ ~55 ppm for P=S) and IR spectroscopy (P-S stretch at ~650 cm⁻¹) .

Advanced: How do environmental factors (e.g., soil pH, microbial activity) influence the degradation kinetics of this compound?

Answer: Degradation is pH-dependent and microbially mediated. In acidic soils (pH <5), hydrolysis dominates, producing S-propyl dihydrogen phosphorothioate with a half-life of 7–10 days. In neutral/alkaline soils (pH ≥7), microbial S-oxidation generates methyl propyl sulfone, extending persistence (half-life >30 days) . Methodological recommendations:

  • Experimental Setup: Conduct parallel microcosm studies with sterilized vs. live soil to isolate biotic/abiotic contributions.
  • Kinetic Modeling: Use first-order decay models with Arrhenius corrections for temperature effects.
  • Analytical Validation: Quantify unextracted residues via combustion analysis to account for irreversible soil binding .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer: Due to its structural similarity to organothiophosphates, assume acute toxicity and flammability risks:

  • Ventilation: Use fume hoods for all synthesis and extraction steps.
  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant aprons, and safety goggles.
  • Spill Management: Neutralize spills with activated charcoal or bentonite clay, followed by 10% sodium hydroxide solution to hydrolyze residual compound .

Advanced: What experimental strategies can address low recovery rates of this compound in plant tissue extracts?

Answer: Low recovery often stems from matrix interference or metabolite conjugation. Optimize protocols by:

  • Extraction Solvents: Use methanol:water (80:20) for polar metabolites and dichloromethane for apolar parent compounds .
  • Enzymatic Hydrolysis: Treat plant homogenates with β-glucosidase or cellulase to release conjugated metabolites.
  • Quality Controls: Spike samples with isotopically labeled analogs (e.g., ¹³C-methyl propyl phosphorothioate) to monitor extraction efficiency and correct for losses .

Basic: How is this compound typically detected in environmental monitoring studies?

Answer: Solid-phase microextraction (SPME) paired with GC-MS is preferred for trace detection in water or air. For soil, accelerated solvent extraction (ASE) at 100°C and 1500 psi improves yields. Detection limits of 0.01 ppb are achievable using selected ion monitoring (SIM) for m/z 126 (characteristic fragment) .

Advanced: What mechanistic insights explain the insecticidal activity of this compound?

Answer: The compound inhibits acetylcholinesterase (AChE) via phosphorylation of the catalytic serine residue. Advanced studies use:

  • Enzyme Kinetics: Measure IC₅₀ values using Ellman’s assay with human vs. insect AChE to assess selectivity.
  • Molecular Docking: Perform in silico simulations to identify binding interactions with AChE active sites.
  • In Vivo Validation:** Compare LD₅₀ values in target pests (e.g., nematodes) with non-target organisms (e.g., earthworms) to evaluate ecological risks .

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